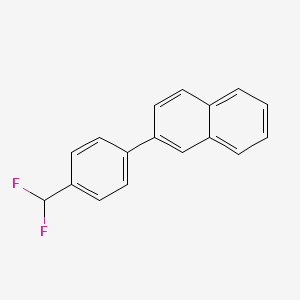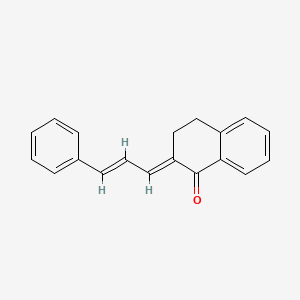
2-(4-(Difluoromethyl)phenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 4-(difluoromethyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenyl)naphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using higher concentrations of reactants, more efficient catalysts, and continuous flow reactors to improve yield and reduce production time. The purification of the final product is typically achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-(Difluoromethyl)phenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the naphthalene ring.
科学研究应用
2-(4-(Difluoromethyl)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 2-(4-(Difluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved can vary depending on the application, but may include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
2-(4-Methylphenyl)naphthalene: Similar structure but with a methyl group instead of a difluoromethyl group.
2-(4-Chlorophenyl)naphthalene: Contains a chlorine atom instead of a difluoromethyl group.
2-(4-Trifluoromethyl)phenyl)naphthalene: Has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(4-(Difluoromethyl)phenyl)naphthalene is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C17H12F2 |
|---|---|
分子量 |
254.27 g/mol |
IUPAC 名称 |
2-[4-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11,17H |
InChI 键 |
GOTSKHSRRQJIKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)





![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
